5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine
Description
Properties
IUPAC Name |
N-cyclopropyl-3-(6-oxo-1H-pyridin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-14-7-4-12(9-16-14)10-2-1-3-11(8-10)15(19)17-13-5-6-13/h1-4,7-9,13H,5-6H2,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEFSXNDMCEKDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=CNC(=O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683135 | |
| Record name | N-Cyclopropyl-3-(6-oxo-1,6-dihydropyridin-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261896-23-4 | |
| Record name | N-Cyclopropyl-3-(6-oxo-1,6-dihydropyridin-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
A representative protocol involves:
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Substrate : 5-bromo-2-chloropyridine or 3,5-dichloro-2-cyanopyridine.
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Boronic Acid : 3-(ethoxycarbonyl)phenylboronic acid (protected as an ester for stability).
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Catalyst : [1,1’-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (1–5 mol%).
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Base : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 45°C.
Table 1 : Suzuki-Miyaura Coupling Parameters
Post-coupling, the ethoxycarbonyl group is hydrolyzed to a carboxylic acid using hydrobromic acid (48%) at reflux. This yields 5-[3-carboxyphenyl]-2-chloropyridine, a pivotal intermediate for subsequent amidation.
Hydroxylation at the Pyridine C2 Position
The hydroxyl group at C2 is introduced via base-mediated hydrolysis of a chloro substituent. This step is critical for achieving the target’s pharmacophoric structure.
Hydrolysis of Chloropyridine
A mixture of potassium hydroxide (KOH, 4–8 equiv), glycol, and copper powder is heated to 150–160°C under nitrogen for 5 hours. The reaction proceeds via nucleophilic aromatic substitution, replacing chlorine with hydroxyl.
Table 2 : Hydroxylation Reaction Conditions
| Parameter | Value | Yield | Reference |
|---|---|---|---|
| Base | KOH (4–8 equiv) | 70% | |
| Solvent | Glycol | ||
| Catalyst | Copper powder | ||
| Temperature | 150–160°C |
For example, 5-[3-carboxyphenyl]-2-chloropyridine treated with KOH and copper in glycol yields 5-[3-carboxyphenyl]-2-hydroxypyridine. The product is purified via ethyl acetate extraction and silica gel chromatography.
Formation of the Cyclopropylaminocarbonyl Substituent
The phenylcarboxylic acid undergoes amidation with cyclopropylamine to install the cyclopropylaminocarbonyl group.
CDI-Mediated Amide Coupling
Carbonyldiimidazole (CDI) activates the carboxylic acid, forming an acylimidazole intermediate that reacts with cyclopropylamine. Conditions include:
-
Reagents : CDI (1.2 equiv), DIPEA (2 equiv), cyclopropylamine (1.5 equiv).
Table 3 : Amidation Reaction Parameters
The product, 5-[3-(cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, is isolated via solvent evaporation and recrystallization from ethyl acetate/cyclohexane.
Purification and Characterization
Chromatographic Purification
Crude products are purified using silica gel chromatography with ethyl acetate/cyclohexane (2:1). High-performance liquid chromatography (HPLC) confirms purity (>98%).
Spectroscopic Validation
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¹H NMR : Aromatic protons at δ 8.2–8.5 ppm (pyridine), δ 7.4–7.7 ppm (phenyl), and δ 1.0–1.2 ppm (cyclopropyl).
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IR : Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 3200 cm⁻¹ (hydroxyl O-H).
Chemical Reactions Analysis
Types of Reactions
5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under suitable conditions.
Reduction: The carbonyl group in the cyclopropylaminocarbonyl moiety can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Formation of 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-pyridone.
Reduction: Formation of 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine alcohol.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, such as inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Notes:
- Cyclopropylamide vs. Linear Amides: The cyclopropyl group in the target compound may confer greater metabolic stability compared to bulkier substituents (e.g., dimethylamino groups in ’s compound) due to reduced steric hindrance .
- Hydrogen Bonding : The 2-hydroxypyridine group facilitates hydrogen bonding, akin to the aldehyde group in the pyrazole derivative, which forms supramolecular tubes via C–H···O interactions .
Physicochemical Properties
- Solubility: The target compound’s moderate DMSO solubility contrasts with LY2033298’s poor aqueous solubility, likely due to the latter’s thienopyridine core and sulfur atom .
- Crystallinity : Unlike the pyrazole derivative in , which exhibits a well-defined crystal structure with dihedral angles of 82.44° between rings, the target compound’s crystallinity remains uncharacterized .
Research Findings and Implications
- Metabolic Stability : Cyclopropylamide-containing compounds like the target molecule often exhibit prolonged half-lives due to resistance to oxidative metabolism .
- Structure-Activity Relationships (SAR): Substitutions on the phenyl ring (e.g., dimethylamino in ’s compound) significantly alter electronic properties and binding affinities. The 3-position cyclopropylamide in the target compound may optimize steric and electronic effects for target interactions .
Biological Activity
5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a hydroxypyridine moiety and a cyclopropylaminocarbonyl group, suggests various mechanisms of action that could be exploited for therapeutic purposes. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound can be synthesized through several methods, typically involving the formation of the cyclopropylaminocarbonyl-substituted phenyl group followed by coupling with a hydroxypyridine derivative. The general synthetic route includes:
- Formation of the Cyclopropylaminocarbonyl Group : This is often achieved through standard organic reactions such as amide coupling.
- Coupling with Hydroxypyridine : The phenyl group is then coupled with a pyridine derivative using methods like Suzuki-Miyaura coupling.
Biological Activity
The biological activity of 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine has been explored in various studies, highlighting its potential as an enzyme inhibitor and its interactions with biological macromolecules.
The compound's mechanism of action is primarily attributed to its ability to bind to specific enzymes or receptors, modulating their activity. The hydroxypyridine ring can engage in hydrogen bonding with active sites on target proteins, while the cyclopropylaminocarbonyl moiety may enhance binding affinity through hydrophobic interactions.
In Vitro Studies
- Enzyme Inhibition : Research has demonstrated that 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine exhibits inhibitory effects on various enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.
- Antimicrobial Activity : Preliminary studies indicate that the compound possesses antimicrobial properties against several bacterial strains, suggesting its utility as a lead compound for developing new antibiotics.
Case Studies
- Case Study 1 : In a study focusing on anti-inflammatory effects, the compound was administered to animal models exhibiting symptoms of inflammation. Results indicated a significant reduction in inflammatory markers compared to control groups.
- Case Study 2 : Another investigation assessed the compound's effect on cancer cell lines. It was found to induce apoptosis in specific cancer cells, highlighting its potential as an anticancer agent.
Comparative Analysis
To better understand the biological activity of 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, it is useful to compare it with similar compounds:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| 5-Hydroxypyridin-2-one | Antimicrobial | Enzyme inhibition |
| 4-(Cyclopropylcarbonyl)phenol | Anti-inflammatory | COX inhibition |
| 3-(Cyclopropylaminocarbonyl)phenol | Anticancer | Induction of apoptosis |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving Suzuki-Miyaura cross-coupling to introduce the cyclopropylaminocarbonylphenyl group to the pyridine core. Key intermediates like tert-butyl N-(2-aminocyclopropyl)carbamate (95% purity) are used to ensure regioselectivity . Optimization involves controlling reaction temperature (60–80°C) and using palladium catalysts (e.g., Pd(PPh₃)₄) with yields ranging from 67% to 81% . Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to achieve >95% purity.
Q. How can researchers characterize the structural integrity of 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine?
- Methodological Answer :
- 1H NMR : Analyze δ 8.2–8.5 ppm (pyridine protons), δ 6.8–7.5 ppm (aromatic protons), and δ 1.2–1.5 ppm (cyclopropyl methyl groups) .
- IR Spectroscopy : Confirm hydroxyl (-OH) stretching at 3200–3400 cm⁻¹ and carbonyl (C=O) at 1680–1700 cm⁻¹ .
- Mass Spectrometry : Use high-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]+ at m/z 313.12) .
Q. What solvents and conditions are optimal for stabilizing 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine in solution?
- Methodological Answer : The compound is stable in DMSO or methanol at –20°C for ≤6 months. Avoid aqueous buffers (pH >7) to prevent hydrolysis of the cyclopropylamide group. Solubility in DMSO is ~50 mg/mL, while in methanol, it is ~10 mg/mL .
Advanced Research Questions
Q. How do substituents on the phenyl ring (e.g., electron-withdrawing vs. electron-donating groups) influence the compound’s biological activity?
- Methodological Answer : Substituents alter electronic effects and steric bulk, impacting binding affinity. For example:
- Electron-withdrawing groups (e.g., -CF₃) : Enhance metabolic stability but may reduce solubility .
- Electron-donating groups (e.g., -OCH₃) : Improve solubility but increase susceptibility to oxidation .
- Experimental validation : Use in vitro assays (e.g., enzyme inhibition) paired with computational docking (AutoDock Vina) to correlate substituent effects with IC₅₀ values .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Step 1 : Verify sample purity via HPLC (C18 column, 90:10 acetonitrile/water).
- Step 2 : Use 2D NMR (COSY, HSQC) to assign overlapping signals, particularly for cyclopropyl protons .
- Step 3 : Cross-reference with X-ray crystallography data (e.g., CCDC 2U5) to confirm spatial arrangement .
Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the pyridine nitrogen and carbonyl carbon are reactive toward alkylation .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on transition states using Gaussian 16 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
